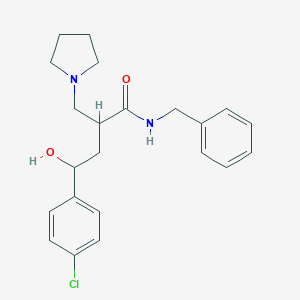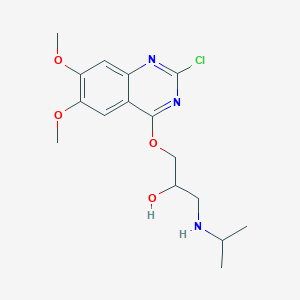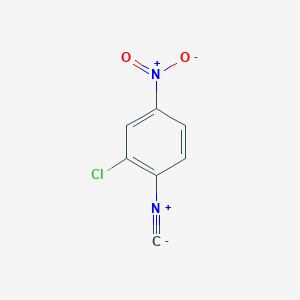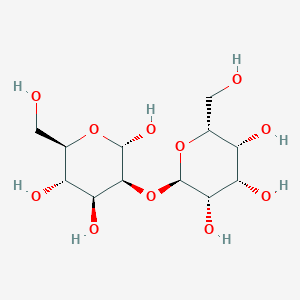![molecular formula C7H7Br2NO4 B037560 1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione CAS No. 118790-78-6](/img/structure/B37560.png)
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione, commonly known as DBD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DBD is a derivative of the naturally occurring compound, pyrrolidine-2,5-dione, and has been synthesized through a variety of methods.
作用機序
The mechanism of action of DBD is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. DBD has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
DBD has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and anti-inflammatory properties. DBD has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of DBD is its potential as a cancer therapeutic agent. However, there are also limitations to its use in lab experiments. DBD is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds. Additionally, the mechanism of action of DBD is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of DBD. One area of focus could be the development of more efficient synthesis methods to increase the yield and purity of DBD. Additionally, further research is needed to fully understand the mechanism of action of DBD and its potential applications in cancer therapy and other areas of scientific research.
合成法
DBD can be synthesized through a variety of methods, including the reaction of pyrrolidine-2,5-dione with 2,3-dibromopropanoyl chloride in the presence of a base. This method has been reported to have a yield of up to 80% and can be easily scaled up for industrial production.
科学的研究の応用
DBD has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DBD can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DBD has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
CAS番号 |
118790-78-6 |
|---|---|
製品名 |
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione |
分子式 |
C7H7Br2NO4 |
分子量 |
328.94 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2,3-dibromopropanoate |
InChI |
InChI=1S/C7H7Br2NO4/c8-3-4(9)7(13)14-10-5(11)1-2-6(10)12/h4H,1-3H2 |
InChIキー |
XFWNDCVASSKQJP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CBr)Br |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CBr)Br |
同義語 |
2,3-dibromopropionyl-N-hydroxysuccinimide ester 2,3-DPHS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B37499.png)

![2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B37502.png)
![3-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B37504.png)

![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)
![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)

